The compound 4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic molecule with significant potential in scientific research. Its IUPAC name is derived from its intricate structure, which includes various functional groups that contribute to its chemical properties and biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately .
This compound falls under the category of benzo[f][1,4]oxazepines, which are a class of heterocyclic compounds known for their diverse biological activities. They are often studied for their potential therapeutic applications, particularly in pharmacology and medicinal chemistry. The specific structural features of this compound suggest possible interactions with biological targets, making it a subject of interest in drug discovery and development.
The synthesis of 4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The molecular structure of 4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be represented using various chemical notation systems:
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OC)F
InChI=1S/C20H18FNO5/c1-3-16-20(25)22(19(24)13-6-4-5-7-17(13)27-16)11-15(23)12-8-9-18(26-2)14(21)10-12/h4-10,16H,3,11H2,1-2H3
The structural analysis reveals that the compound contains multiple functional groups including methoxy (-OCH₃), fluoro (-F), and carbonyl (C=O) groups which significantly influence its reactivity and interaction with biological systems.
The compound may undergo several types of chemical reactions:
The mechanism of action for 4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors. The fluoro and methoxy substituents may enhance binding affinity or selectivity towards these targets.
Studies on related compounds suggest that modifications in structure can lead to significant changes in biological activity. Therefore, understanding how this compound interacts at a molecular level is crucial for its potential therapeutic applications.
The compound is generally described as a solid at room temperature with solubility in organic solvents. Its melting point and boiling point have not been extensively documented but are expected to be influenced by its molecular weight and structure.
Key chemical properties include:
This compound has potential applications in various fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5